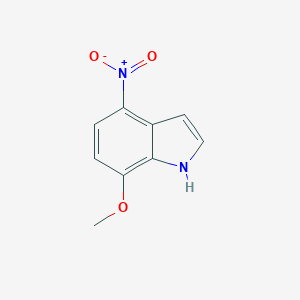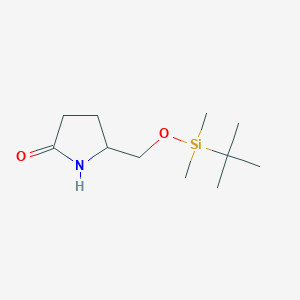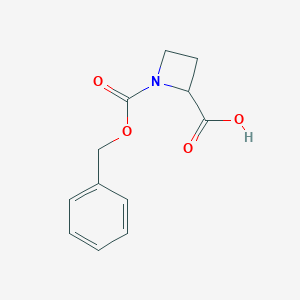
1-Benzyloxycarbonylazetidine-2-carboxylic acid
描述
1-Benzyloxycarbonylazetidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4. It has a molecular weight of 235.24 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-2-azetidinecarboxylic acid . The InChI code is 1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .Physical And Chemical Properties Analysis
1-Benzyloxycarbonylazetidine-2-carboxylic acid is a colourless oil . It has a molecular weight of 235.24 . The compound is stored at room temperature .科学研究应用
Synthesis of Oligodeoxyribonucleotides
The synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides demonstrates the utility of benzyl carbamate protection in nucleic acid chemistry. This method allows for the incorporation of blocked nucleosides into oligodeoxyribonucleotides, followed by efficient deprotection using transfer hydrogenation, without reducing pyrimidine bases (Watkins, Kiely, & Rapoport, 1982).
Chirospecific Syntheses of Amino Acids
A chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids from L-glutamic acid highlights the role of benzyloxycarbonyl protection in generating peptidomimetics. This process facilitates the synthesis of symmetrical and chiral amino acid homologues, contributing to the development of novel conformational probes (Campbell & Rapoport, 1996).
Metal Complexation Studies
Research on the complexation of zinc by tripodal pseudopeptide ligands underscores the significance of benzyloxycarbonyl-protected amino acids in modeling metalloenzyme activities. This study provides insights into the coordination chemistry relevant to biological systems, such as carbonic anhydrase mimics (Gelinsky, Vogler, & Vahrenkamp, 2002).
Base-induced Rearrangements
The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts provides a unique approach to synthesizing α-arylazetidine-2-carboxylic acid esters. This study sheds light on the mechanistic aspects and synthetic applications of azetidine derivatives in organic chemistry (Tayama, Watanabe, & Sotome, 2017).
Enantioselective Biotransformations
The enantioselective biotransformation of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis AJ270 demonstrates the potential of microbial catalysis in producing optically pure azetidine-2-carboxylic acids. This process highlights the integration of biocatalysis with chemical synthesis for the development of chiral building blocks (Leng, Wang, Pan, Huang, & Wang, 2009).
安全和危害
属性
IUPAC Name |
1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBMOQXJOJWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431594 | |
| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxycarbonylazetidine-2-carboxylic acid | |
CAS RN |
174740-81-9 | |
| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
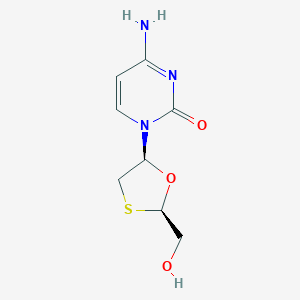
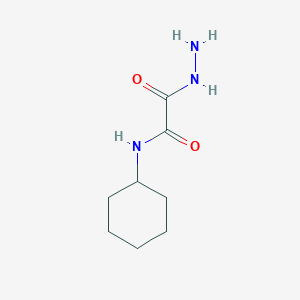
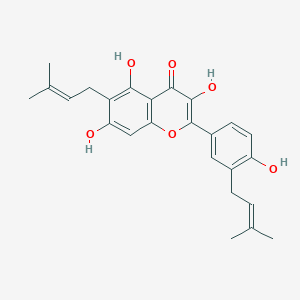
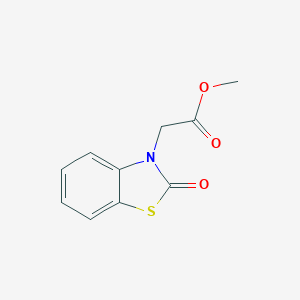
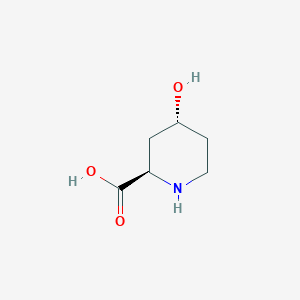
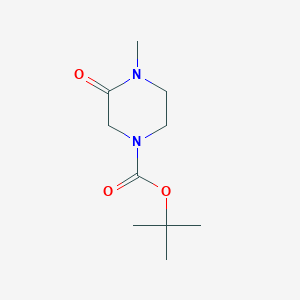

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)


